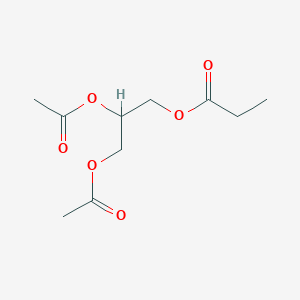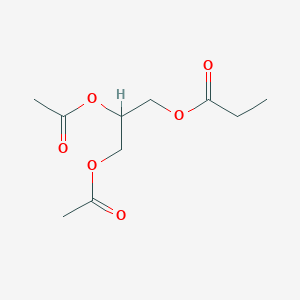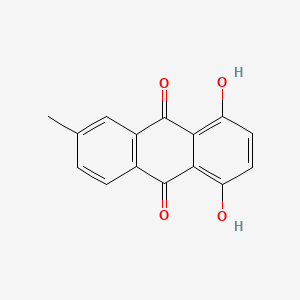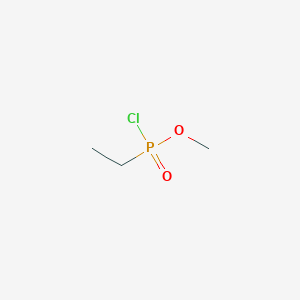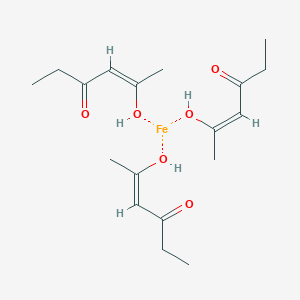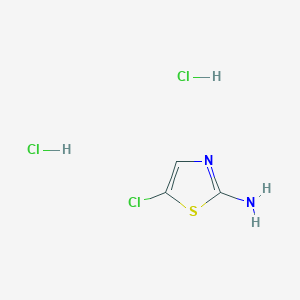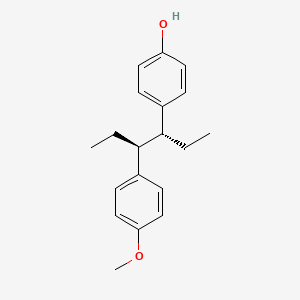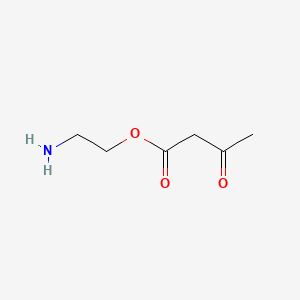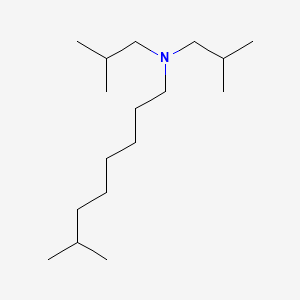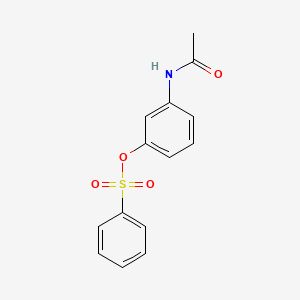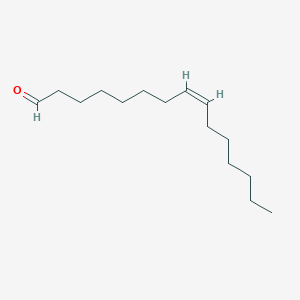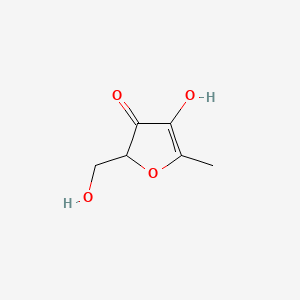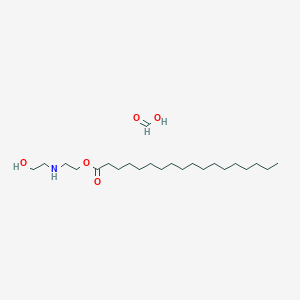
(2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate is a chemical compound with the molecular formula C23H47NO5 and a molecular weight of 417.62298 g/mol . It is also known by its IUPAC name, 2-hydroxyethyl (2-octadecanoyloxyethyl)azanium;formate . This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate typically involves the reaction of 2-hydroxyethylamine with stearic acid in the presence of formic acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the esterification process.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the reaction.
Solvents: Organic solvents like toluene or dichloromethane are often employed to dissolve the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pH control can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.
Nucleophiles: Ammonia (NH3) or primary amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a primary or secondary alcohol.
Applications De Recherche Scientifique
(2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of lipid metabolism and membrane biology.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of (2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate involves its interaction with various molecular targets and pathways. The hydroxyl and ammonium groups can form hydrogen bonds with biological molecules, while the stearoyloxy group can interact with lipid membranes. These interactions can influence cellular processes such as signal transduction, membrane fluidity, and enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Hydroxyethyl)(2-(palmitoyloxy)ethyl)ammonium formate
- (2-Hydroxyethyl)(2-(oleoyloxy)ethyl)ammonium formate
- (2-Hydroxyethyl)(2-(linoleoyloxy)ethyl)ammonium formate
Uniqueness
(2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate is unique due to its specific stearoyloxy group, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific lipid interactions and stability.
Propriétés
Numéro CAS |
93803-53-3 |
|---|---|
Formule moléculaire |
C23H47NO5 |
Poids moléculaire |
417.6 g/mol |
Nom IUPAC |
formic acid;2-(2-hydroxyethylamino)ethyl octadecanoate |
InChI |
InChI=1S/C22H45NO3.CH2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)26-21-19-23-18-20-24;2-1-3/h23-24H,2-21H2,1H3;1H,(H,2,3) |
Clé InChI |
PWKKDKKLLATCOA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCCNCCO.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


